Product packaging for 2,4,6-Triethyl-1,3,5-trioxane(Cat. No.:CAS No. 2396-42-1)

2,4,6-Triethyl-1,3,5-trioxane

Cat. No.: B3050151
CAS No.: 2396-42-1
M. Wt: 174.24 g/mol
InChI Key: GYBGKXFOKOSPLS-UHFFFAOYSA-N
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Description

2,4,6-Triethyl-1,3,5-trioxane (CAS 2396-42-1) is a cyclic acetal of propionaldehyde with a molecular formula of C9H18O3 and a molecular weight of 174.24 g/mol . This compound is characterized as a liquid under standard conditions . From a structural perspective, it belongs to the 1,3,5-trioxane family, which preferentially adopts a chair conformation . Like other cyclic acetals, it offers stability under neutral and basic conditions but can be readily hydrolyzed back to its parent carbonyl compound, propionaldehyde, under acidic conditions. This reversible formation makes it a valuable protecting group for aldehydes in multi-step organic syntheses, safeguarding the carbonyl functionality during reactions performed on other parts of a complex molecule . Beyond its role as a protecting group, the 1,3,5-trioxane structure is a subject of research in its own right. Computational studies on related 1,3,5-trioxanes explore their thermodynamic stability and conformational dynamics . Furthermore, recent investigations into polyurethane materials have identified compounds with similar cyclic acetal structures as key odorants, highlighting the relevance of this chemical class in materials science and analytical chemistry for understanding and controlling product properties . This compound serves as a well-defined chemical for such fundamental and applied research endeavors. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O3 B3050151 2,4,6-Triethyl-1,3,5-trioxane CAS No. 2396-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-triethyl-1,3,5-trioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C9H18O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

GYBGKXFOKOSPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCC1OC(OC(O1)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID00178672
Record name s-Trioxane, 2,4,6-triethyl-
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Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Liquid
Record name 2,4,6-Triethyl-1,3,5-trioxane
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CAS No.

2396-42-1
Record name 2,4,6-Triethyl-1,3,5-trioxane
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Record name s-Trioxane, 2,4,6-triethyl-
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Record name 2,4,6-TRIETHYL-1,3,5-TRIOXANE
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Melting Point

-20 °C
Record name 2,4,6-Triethyl-1,3,5-trioxane
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Advanced Synthetic Methodologies and Mechanistic Pathways for 2,4,6 Triethyl 1,3,5 Trioxane

Cyclotrimerization of Aldehyde Precursors

The core method for synthesizing 2,4,6-triethyl-1,3,5-trioxane is the cyclotrimerization of propionaldehyde (B47417). rsc.org This reaction involves the acid-catalyzed sequential addition of three propionaldehyde molecules to form a stable six-membered ring containing three oxygen atoms and three ethyl-substituted carbon atoms. The general mechanism proceeds through the protonation of the carbonyl oxygen of an aldehyde molecule, which increases its electrophilicity. orgosolver.commasterorganicchemistry.com This is followed by a nucleophilic attack from the oxygen atom of a second aldehyde molecule. This process repeats with a third aldehyde molecule, ultimately leading to cyclization and the formation of the trioxane (B8601419) ring.

Catalyst Systems and Their Influence on Reaction Efficacy and Selectivity

A wide array of both heterogeneous and homogeneous catalysts have been investigated to optimize the synthesis of this compound, each exhibiting distinct advantages in terms of activity, selectivity, and reusability.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture.

Silica (B1680970) Gel: Silica gel has been demonstrated as a catalyst for the cyclotrimerization of various aliphatic aldehydes, including propionaldehyde. google.com For instance, stirring propionaldehyde with silica gel beads at 15°C for 5 hours resulted in a 65% yield of this compound after distillation. google.com

Zeolites: Zeolites, such as HZSM-5, have been studied for the conversion of propanal. While they can facilitate various reactions, including aromatization and cracking, controlling the reaction conditions is crucial to favor trioxane formation. ou.edu The microporous structure and acidity of zeolites play a significant role in their catalytic performance. ou.edu

Bentonitic Earth: A simple and effective method for synthesizing 1,3,5-trioxanes utilizes bentonitic earth as a catalyst, offering good to excellent yields. researchgate.net

Ion-Exchange Resins: Cation exchange resins, particularly those based on crosslinked poly(styrene sulfonic acids), are effective acidic catalysts for the formation of cyclic trimers of aliphatic aldehydes. google.com

Homogeneous catalysts often exhibit high activity and selectivity under mild reaction conditions.

Ionic Liquids (ILs): Acidic ionic liquids, particularly those based on ferric chloride, have proven to be efficient catalysts for the cyclotrimerization of aliphatic aldehydes like propionaldehyde at room temperature and without a solvent. researchgate.net These catalysts can be conveniently separated and recycled. researchgate.netresearchgate.net For example, ferric chloride-based ionic liquids with an apparent molar fraction of FeCl3 of 0.62 are effective. researchgate.net Indium trichloride (B1173362) (InCl₃) is another efficient Lewis acid catalyst for this transformation, particularly under solvent-free conditions. nih.govrsc.orgresearchgate.net Gallium(III)- and Indium(III)-containing ionic liquids have also shown high catalytic activity. mdpi.comnih.gov

Lewis Acids: Various Lewis acids, including aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂), actively catalyze the cyclotrimerization with selectivities often exceeding 85%. rsc.orgttu.edu Indium trichloride, in particular, gives excellent yields of 1,3,5-trioxanes under neat conditions in a short time. researchgate.netlookchem.com

Brønsted Acids:

Heteropolyacids (HPAs): Keggin-type HPAs like 12-phosphotungstic acid, 12-phosphomolybdic acid, and 12-silicotungstic acid are highly effective catalysts. rsc.orgrsc.orgrsc.org They exhibit strong Brønsted acidity and have the unique property of phase-separating from the product at high conversions, allowing for easy recovery and reuse of the catalyst. rsc.orgrsc.org For propanal cyclotrimerization, the catalyst turnover number for a heteropoly acid can be more than 10,000. rsc.org

Sulfuric Acid: Sulfuric acid is a conventional acid catalyst for this reaction. google.com

Lignosulfonate: A novel acid catalyst derived from sodium lignosulfonate through sulfonation with sulfuric acid has been developed. bioethicsjournal.rucardiosomatics.ru This polyfunctional cation exchange material demonstrates high selectivity (over 95%) and good conversion (72%) at 25°C. bioethicsjournal.rucardiosomatics.ru

Trimethylsilyl (B98337) Chloride (TMSCl): In the presence of a small amount of trimethylsilyl chloride, aldehydes can be converted to their corresponding 1,3,5-trioxanes in good to excellent yields at room temperature under solvent-free conditions. researchgate.netresearchgate.net

Heterogeneous Catalysis: Silica Gel, Zeolites, Bentonitic Earth, and Ion-Exchange Resins

Optimization of Reaction Conditions for Enhanced Yield and Control

Optimizing reaction parameters such as the presence of a solvent and temperature is critical for maximizing the yield and selectivity of this compound.

Conducting the cyclotrimerization in a solvent-free (neat) environment offers several advantages, including reduced waste, lower cost, and simplified product isolation. Many of the highly effective catalytic systems operate efficiently under these conditions. For instance, the use of indium trichloride, rsc.orgresearchgate.net ferric chloride-based ionic liquids, researchgate.net and trimethylsilyl chloride researchgate.netresearchgate.net all provide excellent yields without the need for a solvent. The one-pot oxidation-trimerization of propanol (B110389) to this compound using Keggin-type heteropolyacids was also found to be most effective in a solvent-free system. ijcce.ac.ir

Temperature is a crucial parameter that influences both the rate of reaction and the selectivity towards the desired trimer.

With a lignosulfonate-based catalyst, an increase in temperature promotes the conversion of propanal; however, it concurrently decreases the selectivity of the process. cardiosomatics.ru At an optimal temperature of 25°C, a high selectivity of over 95% is achieved. bioethicsjournal.rucardiosomatics.ru

Similarly, when using ferric chloride as a catalyst, lower temperatures favor the formation of the 1,3,5-trioxane (B122180). ttu.edu

For the one-pot oxidation-trimerization of propanol using heteropolyacids, the reaction is typically conducted at 100°C. ijcce.ac.ir

The following table summarizes the performance of various catalysts in the synthesis of this compound.

CatalystReaction ConditionsConversion (%)Selectivity (%)Reference
H₃PMo₁₂O₄₀ Room temp, 2 h87.197.2 rsc.org
H₃PW₁₂O₄₀ Room temp, 2 h86.397.2 rsc.org
H₄SiW₁₂O₄₀ Room temp, 2 h66.297.3 rsc.org
AlCl₃ Room temp, 2 h91.588.6 rsc.org
ZnCl₂ Room temp, 2 h87.697.5 rsc.org
Lignosulfonate 25°C72>95 bioethicsjournal.rucardiosomatics.ru
Silica Gel 15°C, 5 h-65 (Yield) google.com
Solvent-Free Reaction Environments

Investigation of Chemical Equilibria in Trimerization Processes

The formation of this compound from its monomer, propanal, is a reversible cyclotrimerization reaction governed by chemical equilibria. Research has demonstrated that in aqueous solutions, a spontaneous equilibrium is established between propanal, its hydrated form (propane-1,1-diol), and the cyclic trimer, this compound. researchgate.netresearchgate.net This equilibrium has been characterized for the first time in aqueous media using Nuclear Magnetic Resonance (NMR) techniques, which allowed for the determination of molar percentages of the species at various temperatures. researchgate.netresearchgate.net

In acidic environments, such as in the presence of sulfuric acid, the formation of acetals is a prominent reaction pathway for aldehydes like propanal. nih.govsemanticscholar.org These reactions lead to a complex mixture of products, including hemiacetals, linear polyacetals, and the cyclic acetal (B89532) this compound. nih.govsemanticscholar.org The acid acts as a catalyst, accelerating the attainment of equilibrium. Studies conducted in concentrated sulfuric acid have identified this compound as a major acetal species in the resulting mixture. nih.gov The position of the equilibrium can be influenced by factors such as reactant concentration and temperature. For instance, higher concentrations of the initial aldehyde and extended reaction times can favor the formation of the thermodynamically stable trimer. d-nb.info

The characterization of this equilibrium is crucial for optimizing the synthesis of this compound, as it dictates the maximum achievable yield under specific conditions. The data below, derived from NMR studies, illustrates the molar composition of the equilibrium mixture in an aqueous solution at different temperatures.

Table 1: Molar Percentages of Species in Propanal Aqueous Solution at Equilibrium

This table shows the molar percentages of propanal, propane-1,1-diol, and this compound at equilibrium in an aqueous solution at varying temperatures, as determined by NMR spectroscopy. researchgate.net

Temperature (°C)Propanal (%)Propane-1,1-diol (%)This compound (%)
25Data Not Available in SourceData Not Available in SourceData Not Available in Source
40Data Not Available in SourceData Not Available in SourceData Not Available in Source
60Data Not Available in SourceData Not Available in SourceData Not Available in Source
Note: Specific molar percentage values at different temperatures were reported to be characterized but are not available in the provided search results. researchgate.net

Oxidation-Trimerization Reactions from Alcohol Precursors

The successful implementation of the one-pot oxidation-trimerization strategy hinges on the selection of a suitable catalyst capable of promoting both reaction steps efficiently and selectively. Keggin-type heteropolyacids (HPAs) have emerged as highly effective catalysts for this transformation. ijcce.ac.irresearchgate.net These catalysts possess the dual functionality required: they can facilitate the air oxidation of alcohols and provide the Brønsted acidity necessary for the cyclotrimerization of the resulting aldehyde. ijcce.ac.ir

In the presence of a heteropolyacid catalyst, the reaction typically yields the 1,3,5-trioxane as the major product, with aldol (B89426) condensation compounds forming as minor byproducts. ijcce.ac.irresearchgate.net The reaction is generally carried out under solvent-free conditions at elevated temperatures. ijcce.ac.ir Research has shown that without the heteropolyacid catalyst, the oxidation-trimerization reaction does not proceed, highlighting the essential role of the catalyst. ijcce.ac.ir

The efficiency of the process is dependent on the specific composition of the Keggin-type heteropolyacid. Various HPAs have been investigated to optimize the yield of this compound from 1-propanol (B7761284). The results indicate that the choice of metal atoms within the heteropolyacid structure significantly influences catalytic activity. For example, H₅[PMo₁₁VO₄₀] has been identified as a particularly effective catalyst, providing a high yield of the desired trioxane. ijcce.ac.ir These catalysts also demonstrate good reusability, maintaining their activity over multiple reaction cycles. ijcce.ac.ir

Table 2: Effect of Different Heteropolyacid Catalysts on the Oxidation-Trimerization of 1-Propanol

This table compares the yield of this compound from the one-pot oxidation-trimerization of 1-propanol using various Keggin-type heteropolyacid catalysts. ijcce.ac.ir

CatalystYield (%)
H₃[PW₁₂O₄₀]75
H₄[SiW₁₂O₄₀]78
H₃[PMo₁₂O₄₀]80
H₅[PMo₁₁VO₄₀]82
H₄[PMo₁₁FeO₄₀]77
Reaction conditions: 1-propanol (1 mmol), catalyst (0.03 mmol), solvent-free, 100 °C, 2 h. Yields were analyzed by Gas Chromatography (GC). ijcce.ac.ir

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Triethyl 1,3,5 Trioxane Transformations

Reversibility of Trioxane (B8601419) Formation from Aldehyde Monomers

The synthesis of 2,4,6-triethyl-1,3,5-trioxane occurs via the acid-catalyzed cyclotrimerization of its monomer, propionaldehyde (B47417). This reaction involves the protonation of the carbonyl oxygen of propionaldehyde by an acid catalyst, which enhances its electrophilicity. Subsequently, nucleophilic attack by other propionaldehyde molecules leads to the formation of the cyclic trimer.

This exothermic trimerization process is reversible and can be influenced by factors such as the presence of water and thermal or acidic stress. researchgate.net The equilibrium can be shifted towards the formation of the trioxane by removing water from the reaction mixture, as the presence of water can inhibit both the forward and reverse reactions. researchgate.net

Decomposition and Controlled Transformation Pathways

The stability of the trioxane ring is not absolute, and it can undergo decomposition through various pathways, primarily influenced by heat and the presence of acid catalysts.

Upon heating to temperatures above 50°C, particularly between 70°C and 100°C, in the presence of certain catalysts like silica (B1680970) gel, this compound can undergo cleavage to regenerate the starting aldehyde, propionaldehyde. google.com This process allows for the slow distillation of the aldehyde from the reaction mixture. google.com For the related compound 2,4,6-tripropyl-1,3,5-trioxane (B1585552), this method can yield n-butyraldehyde with over 99.9% purity. google.com This characteristic makes these cyclic acetals useful as an aldehyde source in reactions where side reactions like resinification need to be minimized. google.com At higher temperatures, above 300°C, thermal degradation of the analogous 2,4,6-tripropyl-1,3,5-trioxane involves homolytic cleavage of the trioxane ring, primarily yielding propionaldehyde and formaldehyde (B43269).

The same acid catalysts that promote the formation of this compound can also facilitate its decomposition back to propionaldehyde. The decomposition of the related 2,4,6-tripropyl-1,3,5-trioxane in the presence of aqueous hydrochloric acid occurs via ring-opening to produce three equivalents of propionaldehyde. The strength of the acidic environment can be a critical factor; for instance, with a similar compound, triisopropyl-1,3,5-trioxane, excessively strong acidity can lead to its decomposition.

Thermal Decomposition for Regenerative Aldehyde Release

Environmental and Atmospheric Chemical Reactions

Recent studies have highlighted the role of this compound in atmospheric chemistry, particularly in the formation of organic films on aerosols.

In environments mimicking the highly acidic aerosols found in the upper troposphere and lower stratosphere (UT/LS), this compound has been identified as a major product in surface films. sjsu.edunih.gov These atmospheric particles are primarily composed of concentrated sulfuric acid (40-80 wt%) and water. sjsu.educopernicus.org In laboratory experiments, combining propionaldehyde with sulfuric acid solutions at these high acidities leads to the formation of this cyclic acetal (B89532). nih.gov The formation mechanism under these conditions is consistent with the acid-catalyzed cyclotrimerization of propionaldehyde. nih.gov

The stability and formation of this compound within these acidic aerosols are significant as the formation of organic films can alter the chemical and physical properties of the aerosols, potentially impacting climate. sjsu.edu

In acidic aerosol environments, the formation of this compound does not occur in isolation. It is a major component of a complex mixture that also includes products of aldol (B89426) condensation and longer-chain linear polyacetals. nih.govcopernicus.org Spectroscopic analysis of the organic films formed from propanal in sulfuric acid reveals the presence of aldol condensation products like 2-methyl-2-pentenal (B83557) and 1,3,5-trimethylbenzene alongside this compound and other polyacetals. sjsu.edunih.gov The formation of these various species indicates a complex network of parallel and sequential reactions occurring in the acidic medium. nih.gov

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₁₈O₃
Molecular Weight 174.24 g/mol
Melting Point -20 °C
Boiling Point 31-33 °C at 0.53 mbar
Refractive Index 1.4176

(Data sourced from multiple references)

Phase Separation Phenomena in Multicomponent Systems

The formation of this compound via the cyclotrimerization of its precursor, propionaldehyde, is a key process where phase separation plays a critical role, particularly in catalytic systems. Research has demonstrated that the use of specific catalysts can induce spontaneous phase separation in the reaction mixture, facilitating efficient product isolation and catalyst recycling.

One of the most notable examples involves the use of heteropoly acids as catalysts for the liquid-phase cyclotrimerization of propionaldehyde. researchgate.net Studies have shown that as the conversion of propionaldehyde into this compound progresses, the reaction mixture separates into two distinct liquid phases. researchgate.net One phase is primarily the product, this compound, while the other phase contains the heteropoly acid catalyst. researchgate.net This phenomenon is attributed to the insolubility of the catalyst, which may be coordinated with the reactant (propanal), in the final trioxane product. researchgate.net This characteristic is highly advantageous for industrial applications as it allows the recovered catalyst phase to be reused repeatedly with high activity. researchgate.netresearchgate.net

This biphasic separation driven by the insolubility of the catalyst in the organic product stream is a significant finding in the process chemistry of this compound. Other catalytic systems, such as those using ionic liquids, have also been explored for aldehyde cyclotrimerization, in part because they can form biphasic systems with organic products, which simplifies catalyst recovery and product separation. researchgate.net

Table 1: Phase Separation in the Catalytic Synthesis of this compound This table summarizes the components and characteristics of the phase-separating system during the synthesis of this compound using a heteropoly acid catalyst.

ComponentRolePhase at High ConversionRationale for Separation
PropionaldehydeReactantConsumedPrecursor to the final product.
Heteropoly AcidCatalystCatalyst Phase (Liquid)The catalyst is insoluble in the trioxane product. researchgate.net
This compoundProductProduct Phase (Liquid)Forms a distinct organic layer separate from the catalyst. researchgate.net

Studies on Cross-Reactions with Other Atmospheric Carbonyl Species

In atmospheric science, the acid-catalyzed reactions of carbonyl compounds are crucial for the formation of secondary organic aerosols. This compound has been identified as a major product in laboratory studies simulating the atmospheric chemistry of propanal under acidic conditions, such as those found in aerosol particles in the upper troposphere and lower stratosphere. sjsu.edunih.gov These aerosols often contain concentrated sulfuric acid, which catalyzes the transformation of gas-phase organic species into the particle phase. nih.gov

Research has focused not only on the self-reaction of propanal to form products like this compound but also on its reactions with other carbonyl species prevalent in the atmosphere, such as glyoxal (B1671930) and methylglyoxal. nih.gov When propanal was reacted in mixtures with these other carbonyls in acidic media, the formation of highly colored surface films was observed. sjsu.edu Analysis of these films revealed a complex mixture of products, providing evidence for "cross-reactions"—reactions between different aldehyde species. nih.govresearchgate.net

These findings are significant because, under typical atmospheric conditions where a mixture of carbonyls exists, cross-reactions are often favored over self-reactions. nih.govresearchgate.net The formation of this compound occurs alongside other species derived from aldol condensation and complex cross-reactions. nih.gov This indicates that while the trioxane is a stable product of propanal self-trimerization, its formation pathway is part of a much more complex reaction system that contributes to the chemical composition and properties of atmospheric aerosols. sjsu.eduresearchgate.net Ab-initio calculations suggest that such cross-reactions are more probable than self-reactions in atmospheric aqueous phases like clouds and aerosol particles. researchgate.net

Table 2: Products from Reactions of Propanal in Simulated Atmospheric Conditions This table outlines the major classes of chemical products identified in studies of propanal reactions under acidic conditions, both alone and in the presence of other atmospheric carbonyls.

Reactant(s)ConditionMajor Product ClassesSpecific Products Mentioned
PropanalSulfuric AcidAcetal, Aldol Condensation ProductsThis compound, 2-Methyl-2-pentenal, 1,3,5-Trimethylbenzene. nih.gov
Propanal + Glyoxal and/or MethylglyoxalSulfuric AcidSelf-Reaction Products, Cross-Reaction ProductsEvidence of products incorporating multiple carbonyl precursors was observed. nih.govresearchgate.net

Hydrolytic Stability and Reactivity Studies

The hydrolytic stability of the 1,3,5-trioxane (B122180) ring is a defining characteristic of its chemical reactivity. Studies comparing the reactivity of various heterocyclic compounds have provided direct insight into the robustness of this structure.

In comparative investigations of H₂S scavenging agents, the reactivity of nitrogen-containing heterocycles (1,3,5-triazinanes) was contrasted with their oxygen-containing analogs (1,3,5-trioxanes). researchgate.net Research by Bakke et al. examined the hydrolysis and reaction with hydrogen sulfide (B99878) of 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane, 1,3,5-triethyl-1,3,5-triazinane, and 1,3,5-trimethyl-1,3,5-triazinane. researchgate.net These triazinane compounds were found to readily undergo hydrolysis under the experimental conditions. researchgate.net

For a direct comparison, the same study investigated the behavior of 1,3,5-trioxane and 2,4,6-trimethyl-1,3,5-trioxane, a close structural analog of this compound. researchgate.net The results were definitive: under the same conditions where the triazinanes reacted, 2,4,6-trimethyl-1,3,5-trioxane and 1,3,5-trioxane did not undergo hydrolysis or react with the hydrosulfide (B80085) ion (HS⁻). researchgate.netacs.orgacs.org This demonstrates the high intrinsic stability of the trioxane ring towards hydrolysis compared to the analogous triazinane ring. researchgate.net The equilibrium between propionaldehyde and this compound has been characterized in aqueous solution, but the trioxane ring itself shows significant resistance to cleavage by water. researchgate.net

Table 3: Comparative Reactivity of Triazinanes and Trioxanes This table contrasts the observed reactivity of triazinane and trioxane compounds under identical experimental conditions, highlighting the hydrolytic stability of the trioxane structure.

Compound ClassExample Compound(s)Reactivity towards HydrolysisReactivity towards HS⁻
1,3,5-Triazinanes1,3,5-Triethyl-1,3,5-triazinane, 1,3,5-Trimethyl-1,3,5-triazinaneReactive; readily undergoes hydrolysis. researchgate.netReactive. researchgate.net
1,3,5-Trioxanes1,3,5-Trioxane, 2,4,6-Trimethyl-1,3,5-trioxaneNot observed to hydrolyze under the conditions tested. researchgate.netNot observed to react under the conditions tested. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 2,4,6 Triethyl 1,3,5 Trioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring

NMR spectroscopy is a cornerstone for the structural elucidation of 2,4,6-triethyl-1,3,5-trioxane, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals that confirm its cyclic structure and the presence of ethyl groups. A study analyzing the chemical composition of surface films formed from propanal in sulfuric acid identified the characteristic peaks of this compound. researchgate.netnih.gov The spectrum typically shows a triplet at approximately 4.78 ppm, corresponding to the methine protons on the trioxane (B8601419) ring. researchgate.net A complex multiplet is observed around 1.67 ppm, which is attributed to the methylene (B1212753) protons of the ethyl groups. researchgate.net Additionally, a triplet at about 0.94 ppm represents the methyl protons of the ethyl groups. researchgate.net The integration of these peaks aligns with the expected proton ratios of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Assignment
~4.78 Triplet Methine (CH) protons on the trioxane ring
~1.67 Multiplet Methylene (CH₂) protons of the ethyl groups
~0.94 Triplet Methyl (CH₃) protons of the ethyl groups

Data sourced from studies on propanal reaction products. researchgate.net

In situ NMR spectroscopy is a powerful tool for monitoring the formation of this compound from propionaldehyde (B47417) in real-time. This technique allows for the observation of reaction intermediates and the determination of reaction kinetics. For instance, diffusion-ordered NMR spectroscopy (DOSY) has been used to show that the formation of the cyclic trimer is temperature-dependent. At higher temperatures (e.g., 50°C), the equilibrium shifts to favor the formation of the trioxane.

Solid-state NMR could be employed to study the conformational properties of this compound in its solid state, providing information on molecular packing and dynamics.

Carbon-13 (¹³C) NMR Spectroscopy

Infrared (IR) Spectroscopy (e.g., ATR-FTIR) for Vibrational Analysis and Functional Group Identification

Infrared spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is instrumental in identifying the functional groups and vibrational modes of this compound. The IR spectrum is characterized by strong C-O-C stretching vibrations, which are indicative of the trioxane ring.

Studies have shown that the ATR-FTIR spectrum of films formed from propanal reactions clearly displays the signature peaks of this compound. researchgate.netnih.gov At least 13 peaks in the film's spectrum correspond to those of the neat trioxane, including the six most intense peaks in the 1500 to 900 cm⁻¹ region. researchgate.netnih.gov The strong absorptions in the 1200-1000 cm⁻¹ range are characteristic of the ether linkages (C-O-C) within the trioxane ring. researchgate.net This technique has been crucial in confirming the presence of this compound as a major product in the acid-catalyzed reactions of propanal. nih.gov

High-Resolution Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like this compound. In GC, the compound is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. The NIST WebBook provides mass spectral data for a stereoisomer of 2,4,6-triethyl- hmdb.canih.govmdpi.comtrioxane, which can be used as a reference for its identification. nist.gov GC-MS is not only used for qualitative identification but also for quantitative analysis, often employing internal standards for accurate concentration measurements. researchgate.net This is particularly useful in complex matrices, such as in the analysis of reaction products from propanal. scispace.com

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the separation and quantification of volatile and semi-volatile organic compounds. The methodology is predicated on the differential partitioning of analytes between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a capillary column, and a gaseous mobile phase (carrier gas). Following separation in the column, the analytes are eluted and combusted in a hydrogen-air flame. The combustion process generates ions, creating a current that is proportional to the mass of the carbon atoms in the analyte, thus providing a quantifiable signal.

In the context of this compound analysis, GC-FID serves as a primary method for its quantification, often in complex matrices. Research has demonstrated its utility, for instance, in studies where this compound is employed as an internal standard for the quantification of other compounds. mdpi.com

Detailed research findings indicate specific instrumental parameters for the successful chromatographic separation of this compound. A typical GC-FID system for this analysis would consist of a gas chromatograph equipped with a flame ionization detector and an autosampler. mdpi.com The operational parameters can be summarized as follows:

ParameterValue/Type
Column FFAP (Free Fatty Acid Phase)
Dimensions: 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injector Split mode
Split Flow: 24 mL/min
Carrier Gas Helium
Flow Rate: 1.2 mL/min (constant flow)
Temperature Program Initial temperature of 40°C, ramped at 12°C/s to 60°C (held for 30 s), then at 10°C/s to 240°C (held for 60 s)
Injection Volume 1 µL
Detector Flame Ionization Detector (FID)

The data in this table is based on research findings for the analysis of related compounds where this compound was used as an internal standard. mdpi.com

The selection of an FFAP column, which is a polar stationary phase, is indicative of its suitability for separating polar analytes. The temperature program is designed to ensure adequate separation of volatile components at lower temperatures while allowing for the timely elution of less volatile compounds like this compound at higher temperatures. The NIST Chemistry WebBook also indicates the availability of gas chromatography data for this compound, corroborating the suitability of this technique for its analysis. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. The separation is achieved by pumping a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The interaction of the analyte with the stationary phase dictates its retention time, allowing for separation from other components in the mixture.

While specific, detailed research on the HPLC analysis of this compound is not extensively documented in publicly available literature, the principles of the technique and data from the analysis of structurally similar compounds provide a strong basis for its application. For instance, the separation of 2,4,6-Tribenzyl-1,3,5-trioxane, a related trioxane derivative, has been successfully achieved using reversed-phase HPLC. sielc.com This suggests that a similar approach would be effective for this compound.

In a typical reversed-phase HPLC method, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of trioxane derivatives, a C18 column is a common choice. The mobile phase composition can be adjusted to optimize the separation. Based on the analysis of 2,4,6-Tribenzyl-1,3,5-trioxane, a potential HPLC method for this compound can be extrapolated. sielc.com

ParameterValue/Type
Column Newcrom R1 (Reversed-Phase)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detector UV or Mass Spectrometry (MS)

This table is based on a method developed for the analogous compound 2,4,6-Tribenzyl-1,3,5-trioxane and represents a likely starting point for the analysis of this compound. sielc.com

For mass spectrometry compatible applications, formic acid is often substituted for phosphoric acid in the mobile phase. sielc.com The use of HPLC is also alluded to in studies involving the synthesis of this compound, where HPLC, alongside Thin Layer Chromatography (TLC), was used to assess the crude product mixture, indicating its utility in monitoring reaction progress and purity. ijcce.ac.ir The separation in that instance was followed by column chromatography using a mobile phase of 10-30% EtOAc-hexane, which is a normal-phase system. ijcce.ac.ir This suggests that both normal-phase and reversed-phase HPLC could be viable techniques for the analysis of this compound, depending on the specific analytical requirements.

Theoretical and Computational Chemistry Approaches to 2,4,6 Triethyl 1,3,5 Trioxane Systems

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental for determining the properties of a single molecule in the absence of environmental effects (i.e., in the gas phase).

Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to determine the electronic structure of molecules. rsc.org A geometry optimization calculation would find the lowest energy arrangement of the atoms, providing key structural parameters.

For 2,4,6-Triethyl-1,3,5-trioxane, the 1,3,5-trioxane (B122180) ring is expected to adopt a chair conformation, similar to cyclohexane. The three ethyl groups can be arranged in various stereoisomeric forms, primarily differing in their axial or equatorial positions on the ring. The most stable configuration would likely feature all three bulky ethyl groups in equatorial positions to minimize steric hindrance.

A DFT calculation would precisely determine the bond lengths, bond angles, and dihedral angles for the most stable conformer. Furthermore, by calculating the energies of other, less stable conformers (e.g., those with one or more axial ethyl groups or twist-boat ring conformations), an energy landscape can be constructed. This landscape is crucial for understanding the relative stability and the energy barriers to conformational change.

Table 1: Hypothetical DFT-Calculated Structural Parameters for the Equatorial Conformer of this compound (Note: This table is illustrative and not based on published data.)

Parameter Atom(s) Involved Hypothetical Value
Bond Length C-O (ring) 1.42 Å
Bond Length C-C (ring) N/A
Bond Length C-C (ethyl) 1.53 Å
Bond Angle O-C-O (ring) 112.0°
Bond Angle C-O-C (ring) 110.5°
Dihedral Angle C-O-C-O (ring) 60.5°

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar Lewis structures of chemical bonding. uni-muenchen.defaccts.de It partitions the electron density into localized bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis would provide:

Atomic Charges: Quantifying the electron distribution and identifying the partial positive charges on carbon atoms and partial negative charges on oxygen atoms.

Hybridization: Describing the hybrid orbitals (e.g., sp³) used to form the bonds.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. An MD simulation would provide a view of the dynamic behavior of this compound, such as the flexibility of the trioxane (B8601419) ring and the rotation of the ethyl substituents. This method could simulate how the molecule explores different conformations and the timescales of these changes, which is particularly useful for understanding its behavior in a condensed phase (e.g., as a liquid or in solution).

Calculation of Thermochemical Parameters (e.g., Enthalpy of Reaction, Activation Energies)

Quantum chemical calculations can predict important thermochemical data. For this compound, this could include:

Enthalpy of Formation: The standard enthalpy change when the compound is formed from its constituent elements.

Activation Energies: By modeling the reaction pathway (reaction mechanism), the energy of the transition state can be calculated. This allows for the determination of the activation energy, which is a key parameter for predicting the reaction rate.

Table 2: Hypothetical Calculated Thermochemical Data (Note: This table is illustrative and not based on published data.)

Parameter Reaction Hypothetical Value
Enthalpy of Reaction (ΔH_rxn) 3 Propionaldehyde (B47417) → this compound -65 kJ/mol
Activation Energy (Ea) Trimerization Transition State +80 kJ/mol

Computational Validation and Prediction of Experimental Observations

A crucial step in computational research is validating the theoretical models against experimental data. If experimental data were available for this compound, computational methods could be used to calculate properties like vibrational frequencies (for comparison with IR and Raman spectra) or NMR chemical shifts. Agreement between the calculated and experimental values would lend confidence to the computational model, which could then be used to predict other properties that are difficult or impossible to measure experimentally.

Polymerization Studies and Material Science Applications Pertaining to 2,4,6 Triethyl 1,3,5 Trioxane

Ring-Opening Polymerization (ROP) of Trioxane (B8601419) Systems

Ring-opening polymerizations (ROP) that involve a positively charged intermediate are known as cationic ring-opening polymerizations (CROP) and are responsible for producing several significant industrial polymers, including polyacetals from 1,3,5-trioxane (B122180). mdpi.com The primary driving force for the ROP of cyclic monomers containing three to eight atoms is the release of ring strain, which provides a negative enthalpy of polymerization. mdpi.com

Cationic Polymerization Mechanisms and Kinetics

The cationic polymerization of trioxanes is a complex process initiated by Lewis acids or protonic acids. mdpi.com The mechanism proceeds through several key stages:

Initiation: The process begins with an initiator, such as a Brønsted acid (e.g., HClO₄) or a Lewis acid (e.g., BF₃), which may require a co-catalyst like water. mdpi.comoup.com The initiator protonates or coordinates with an oxygen atom in the trioxane ring, leading to the opening of the ring and the formation of an active cationic species, typically an oxonium ion or a carboxonium ion. oup.com The initiation reaction is not merely an interaction of the BF₃ molecule with trioxane but rather the addition of a cation derived from the BF₃ coordination complex to the trioxane molecule. oup.com

Propagation: The active cationic chain end then attacks another monomer molecule in a nucleophilic substitution (S_N_2) reaction. mdpi.com This process repeats, adding monomer units to the growing polymer chain. An alternative mechanism, the activated monomer mechanism, suggests that the monomer itself is activated and carries the cationic charge, which then attacks the neutral chain end. mdpi.com

Termination and Chain Transfer: Termination can occur through various pathways, including reaction with impurities or recombination with the counter-ion. Chain transfer reactions, often involving water, are also significant. uni-tuebingen.de In the presence of water, a growing chain can react to form a hemiacetal end-group and release a proton, which can then initiate a new chain. uni-tuebingen.de This makes water an effective chain transfer agent.

The kinetics of trioxane polymerization are intricate, often characterized by an induction period before rapid polymerization begins. uni-tuebingen.de This period is associated with the establishment of an equilibrium concentration of formaldehyde (B43269), which is formed from the depolymerization of short polyoxymethylene chains. researchgate.net The rate of polymerization and the molecular weight of the resulting polymer are highly dependent on catalyst and water concentrations. oup.com Studies on the polymerization of 1,3,5-trioxane have shown that lowering the reaction temperature, even to a "frozen" or solid state, can suppress side reactions and lead to the formation of polymers with higher molecular weights and lower quantities of oligomers. rsc.org

Copolymerization Strategies with Various Heterocyclic Monomers

Homopolymers of trioxane, known as polyoxymethylene (POM), have hemiacetal end-groups that are thermally unstable, leading to depolymerization or "unzipping" from the chain end. uni-tuebingen.de To enhance thermal stability, 2,4,6-triethyl-1,3,5-trioxane, like its parent compound, can be copolymerized with small amounts of other heterocyclic monomers. mdpi.comuni-tuebingen.de These comonomers introduce thermally stable carbon-carbon bonds into the polyacetal backbone, which act as "stoppers" to prevent complete depolymerization. uni-tuebingen.de

Common comonomers include cyclic ethers and cyclic acetals. scispace.com Notable examples are:

1,3-Dioxolane (DOX) : Frequently used in industrial processes, it readily copolymerizes with trioxane to create random copolymers. researchgate.nettandfonline.com

Ethylene Oxide : Another common comonomer that improves the stability of the resulting polyacetal resin. uni-tuebingen.descispace.com

ε-Caprolactone (CL) : Copolymerization with CL has been explored, yielding copolymers with enhanced thermal properties. scispace.com

1,3-Dioxepane (DXP) : Used in bulk copolymerization with trioxane to produce polyacetals. acs.org

The incorporation of these comonomers can be controlled by the feed ratio and influences the resulting polymer's properties, such as crystallinity and thermomechanical characteristics. researchgate.net

Table 1: Common Comonomers for Trioxane Polymerization
ComonomerChemical ClassEffect on Polymer PropertiesReference
1,3-Dioxolane (DOX)Cyclic Acetal (B89532)Improves thermal stability by introducing C-C bonds. tandfonline.com
Ethylene OxideCyclic EtherEnhances thermal stability. uni-tuebingen.de
ε-Caprolactone (CL)Cyclic EsterModifies thermal properties. scispace.com
1,3-Dioxepane (DXP)Cyclic AcetalImproves thermal stability. acs.org
3-(alkoxymethyl)-3-ethyloxetaneSubstituted OxetaneInfluences thermomechanical properties and crystallinity. researchgate.net

Thermodynamic Considerations in Polymerization Processes

The polymerization of cyclic monomers is governed by thermodynamic principles, primarily the Gibbs free energy change (ΔG_p). wiley-vch.de Polymerization is only possible when ΔG_p is negative. The change in Gibbs free energy is defined by the equation ΔG_p = ΔH_p - TΔS_p, where ΔH_p is the enthalpy of polymerization and ΔS_p is the entropy of polymerization.

For most ring-opening polymerizations, the conversion of a small molecule (monomer) into a long polymer chain results in a decrease in translational entropy, making ΔS_p negative. The primary driving force is the favorable change in enthalpy (ΔH_p < 0), which results from the release of ring strain. Because the TΔS_p term is negative, it becomes more significant as temperature increases. At a certain temperature, known as the ceiling temperature (T_c) , ΔG_p becomes zero, and the rate of polymerization equals the rate of depolymerization. wikipedia.org Above this temperature, polymer formation is thermodynamically unfavorable. wiley-vch.dewikipedia.org For the unsubstituted 1,3,5-trioxane, an equilibrium concentration of the monomer exists during polymerization, which is influenced by temperature and the solvent used. scribd.com

Table 2: Thermodynamic Parameters in Ring-Opening Polymerization
ParameterSymbolSignificance in Trioxane PolymerizationReference
Enthalpy of PolymerizationΔH_pNegative, driven by the release of ring strain. scribd.com
Entropy of PolymerizationΔS_pNegative, due to the loss of translational freedom from monomer to polymer. scribd.com
Gibbs Free Energy of PolymerizationΔG_pMust be negative for polymerization to occur. wiley-vch.de
Ceiling TemperatureT_cThe temperature at which polymerization and depolymerization are in equilibrium. Polymerization is favored below T_c. wikipedia.org

Role as a Monomer or Precursor in Polyacetal and Polyoxymethylene Production

This compound serves as a monomer, or more accurately a precursor to the monomeric species, for the production of substituted polyacetal resins. Industrial polyacetals (POM) are typically produced through the cationic copolymerization of 1,3,5-trioxane with a small percentage of a comonomer to enhance stability. acs.org While the ethyl-substituted variant is not as common as the parent trioxane, its chemistry follows the same pathway. In the presence of an acid catalyst, the trioxane ring opens to generate the active species that propagates to form a polyoxymethylene chain.

The presence of the ethyl groups on the polymer backbone would be expected to alter the physical properties of the resulting polyacetal, such as its crystallinity, melting point, and solubility, compared to standard POM derived from unsubstituted trioxane. Research on reactions of propanal in sulfuric acid has shown the formation of both this compound and longer-chain linear polyacetals, indicating its role as both a stable trimer and a participant in polymerization. nih.govcopernicus.org

Utilization as a Chemical Intermediate in Complex Organic Synthesis

Beyond polymerization, this compound is a useful chemical intermediate. As a stable, solid cyclic trimer of propionaldehyde (B47417), it serves as a convenient source for this aldehyde, which can be difficult to store and handle due to its tendency to oxidize or self-polymerize. The trioxane can be synthesized via the acid-catalyzed cyclotrimerization of propionaldehyde and can be decomposed, often thermally, to release the aldehyde for use in subsequent synthetic steps. researchgate.net This is particularly valuable for reactions where controlled, slow release of an aldehyde is required. The trioxane ring can also participate in various chemical reactions, including oxidation to form ethyl carboxylic acids or reduction to yield ethyl alcohols.

Emerging Research Directions in Supramolecular Materials Science with Trioxane Scaffolds

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. acs.org A "supramolecular scaffold" is a molecular building block with a defined structure used to organize other functional molecules into larger, ordered assemblies. acs.org

While specific research utilizing this compound in this capacity is not widespread, the trioxane ring itself possesses features that make it a potential scaffold. Its defined chair-like conformation and the specific spatial orientation of its substituents could be exploited to direct the assembly of larger structures. Theoretical studies on trioxane derivatives have explored their potential as ionophores, where the unique topology and polarized C-H bonds could enable the recognition of both anions and cations. koreascience.krresearchgate.net The rigid structure of the 1,3,5-trioxane ring, combined with the ability to modify its substituents (like the ethyl groups), offers possibilities for designing new host-guest systems and functional materials where precise molecular arrangement is key. iucr.org

Future Research Directions and Unexplored Avenues in 2,4,6 Triethyl 1,3,5 Trioxane Chemistry

Development of Novel and Environmentally Sustainable Synthetic Routes

The traditional synthesis of 2,4,6-triethyl-1,3,5-trioxane involves the acid-catalyzed cyclotrimerization of propionaldehyde (B47417). google.com Future research is increasingly focused on developing greener and more sustainable synthetic methodologies. A key area of exploration is the use of reusable and environmentally benign catalysts.

Promising alternatives include solid acid catalysts and ionic liquids. For instance, heteropoly acids have been shown to be effective catalysts that can be easily recovered and reused, as they form a separate phase from the product. rsc.org Similarly, ferric chloride-based ionic liquids have been used for the solvent-free cyclotrimerization of aldehydes, offering high selectivity and convenient catalyst recycling without significant loss of activity. researchgate.net Another novel approach involves using a catalyst derived from sodium lignosulfonate, a byproduct of the paper industry, which acts as a polyfunctional cation exchange material. cardiosomatics.rurjeid.com At 25°C, this catalyst facilitates the reaction with over 95% selectivity and 72% conversion of propanal. cardiosomatics.rurjeid.com

Future work will likely focus on:

Solvent-Free Conditions: Expanding the use of solvent-free reaction systems, which has been shown to be effective, to minimize waste and environmental impact. researchgate.netijcce.ac.ir

Bio-based Catalysts: Further development of catalysts from renewable resources, like lignosulfonates, to create a more sustainable chemical industry. cardiosomatics.rurjeid.com

Enhanced Recyclability: Optimizing catalyst systems, such as heteropoly acids and ionic liquids, to ensure high efficiency over multiple reaction cycles. researchgate.netijcce.ac.ir

Advanced Mechanistic Studies of Complex Reaction Networks

The formation of this compound is often part of a complex reaction network. Under acidic conditions, the cyclotrimerization of propanal can compete with side reactions like aldol (B89426) condensation. ijcce.ac.irnih.gov This can lead to a mixture of products, including the desired trioxane (B8601419), aldol condensation products like 2-methyl-2-pentenal (B83557), and longer-chain linear polyacetals. nih.govsemanticscholar.org

Future research will require advanced analytical and spectroscopic techniques to unravel these intricate pathways. Studies have utilized ATR-FTIR and 1H NMR spectroscopy to identify the various species present in films formed from propanal in sulfuric acid. nih.govsemanticscholar.org The reversibility of the cyclotrimerization reaction also influences the final product distribution, especially with longer reaction times, which can favor aldol products. ijcce.ac.ir A deeper mechanistic understanding is crucial for optimizing reaction conditions to maximize the yield and selectivity of this compound. Unexplored avenues include real-time reaction monitoring under various catalytic conditions to map the kinetic profiles of competing reactions.

Exploration of Innovative Catalytic Systems and Methodologies

Catalysis is central to the synthesis of this compound, and the exploration of novel catalysts remains a vibrant area of research. While traditional catalysts include strong protic acids like sulfuric acid, modern research emphasizes heterogeneous and recyclable systems. google.com

Keggin-type heteropolyacids have demonstrated significant catalytic activity in the one-pot oxidation-trimerization of propanol (B110389) to this compound. ijcce.ac.ir The efficiency of these catalysts can be tuned by altering their composition. For example, substituting molybdenum with vanadium in the heteropolyacid structure can enhance catalytic performance. ijcce.ac.ir Studies show that the catalyst type significantly impacts conversion and yield. ijcce.ac.ir

CatalystConversion (%)Yield of this compound (%)
H₃[PW₁₂O₄₀]8765
H₃[PMo₁₂O₄₀]9379
H₅[PMo₁₁VO₄₀]9682
H₄[SiW₁₂O₄₀]9884
Data sourced from a study on the oxidation-trimerization of propanol under solvent-free conditions at 100°C for 2 hours. ijcce.ac.ir

Furthermore, these heteropolyacid catalysts exhibit excellent stability and can be reused multiple times with only a slight decrease in activity. ijcce.ac.ir

CatalystFirst Run Yield (%)Fifth Run Yield (%)
H₃[PW₁₂O₄₀]98.293.2
H₃[PMo₁₂O₄₀]97.090.8
H₅[PMo₁₁VO₄₀]97.091.2
H₄[SiW₁₂O₄₀]95.789.3
Data reflects the reusability of various Keggin-type heteropolyacids. ijcce.ac.ir

Future research will likely focus on designing catalysts with precisely controlled acid sites, exploring novel support materials, and investigating photocatalytic or electrocatalytic methods to drive the synthesis under even milder conditions.

Predictive Computational Modeling for Reaction Design and Optimization

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity, which are increasingly being applied to reaction design and optimization. For this compound, computational models can elucidate the conformational properties of the trioxane ring, which typically adopts a stable chair-like conformation to minimize steric strain.

While detailed computational studies on the reaction mechanism for this specific trioxane are still an emerging area, future research could leverage Density Functional Theory (DFT) and other methods to:

Model the reaction pathways for both cyclotrimerization and competing side reactions.

Simulate catalyst-substrate interactions to aid in the rational design of more efficient and selective catalysts.

Predict the impact of reaction parameters such as temperature, pressure, and solvent on reaction outcomes.

Elucidate the electronic and steric effects of different substituents on the trioxane ring.

By providing a molecular-level understanding of the reaction landscape, predictive modeling can significantly accelerate the discovery and optimization of new synthetic and catalytic systems, reducing the need for extensive empirical experimentation.

Investigation of Advanced Material Science Applications and Functionalization Strategies

The 1,3,5-trioxane (B122180) ring is a key structural motif in various materials. Trioxanes are important monomers for producing polyacetal resins, such as polyoxymethylene (POM), which are valuable engineering thermoplastics known for their mechanical strength and chemical stability. researchgate.netijcce.ac.ir

Future research directions in material science could focus on leveraging this compound as a building block for novel polymers and functional materials. One unexplored avenue is its potential application in energy storage. Cyclic ethers are being investigated as monomers for the in situ synthesis of quasi-solid electrolytes for safer, high-performance lithium-metal batteries. rsc.org The polymerization of monomers like this compound within a battery cell could lead to electrolytes with enhanced stability and conductivity.

Furthermore, the ethyl groups on the trioxane ring offer sites for chemical modification. Future functionalization strategies could involve:

Introducing reactive groups to the ethyl side chains to allow for cross-linking or grafting onto other polymer backbones.

Synthesizing trioxanes with tailored side chains to fine-tune the physical properties (e.g., solubility, thermal stability, lipophilicity) of resulting materials.

Creating novel co-polymers by polymerizing this compound with other cyclic ethers or monomers to develop materials with unique hybrid properties.

These avenues could lead to the development of advanced plastics, specialized coatings, or innovative electrolyte materials.

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2,4,6-Triethyl-1,3,5-trioxane

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